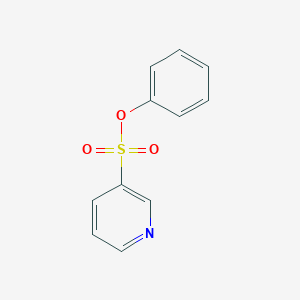
Phenyl pyridine-3-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl pyridine-3-sulfonate is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Phenyl pyridine-3-sulfonate derivatives have shown promising anticancer properties. A series of novel compounds, synthesized from pyridine-3-sulfonamides, were evaluated for their anticancer activity against various cancer cell lines. Notably, one compound demonstrated selectivity towards leukemia and colon cancer, with GI50 values ranging from 13.6 to 14.9 µM .
PI3-Kinase Inhibition
Research has identified pyridine-3-sulfonamide compounds as effective inhibitors of phosphoinositide 3-kinase (PI3K), which is implicated in several respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). These compounds may offer therapeutic benefits by modulating kinase activity related to these disorders .
Catalysis
Synthesis of Triarylpyridines
this compound serves as a precursor in the synthesis of triarylpyridines, which are valuable in catalysis. A study highlighted the use of magnetic nanoparticles as catalysts to facilitate the synthesis of triarylpyridines bearing sulfonate moieties through a cooperative vinylogous anomeric-based oxidation mechanism. The reaction conditions were optimized for yield and efficiency, showcasing the compound's utility in synthetic chemistry .
Material Science
Hybrid Molecules
Recent investigations into hybrid molecules featuring pyridine and sulfonate moieties have revealed their potential as pharmaceutical agents. These hybrids exhibit properties such as antioxidant and anti-inflammatory activities, making them suitable candidates for drug development . The unique structural features of these compounds enhance their stability and solubility, critical factors for therapeutic efficacy.
Table 1: Anticancer Activity of Pyridine-3-Sulfonamide Derivatives
| Compound Name | Cancer Type | GI50 (µM) |
|---|---|---|
| Compound 21 | Leukemia | 13.6 |
| Compound 24 | Colon Cancer | 14.9 |
| Compound 11 | Melanoma | 15.2 |
Table 2: Catalytic Performance of Magnetic Nanoparticles
| Catalyst Type | Reaction Temperature (°C) | Yield (%) |
|---|---|---|
| Fe3O4@SiO2@PCLH-TFA | 110 | 92 |
| Fe3O4@SiO2@urea-riched ligand | 100 | 88 |
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted by the U.S. National Cancer Institute, a series of pyridine-3-sulfonamide derivatives were tested for anticancer activity. The results indicated that specific substitutions on the phenyl group significantly affected the compounds' potency against various cancer types, leading to further development of these derivatives as potential therapeutic agents.
Case Study 2: Catalytic Synthesis
A recent publication detailed the synthesis of triarylpyridines using this compound as a key intermediate. The research demonstrated that utilizing magnetic nanoparticles not only improved reaction yields but also facilitated easy recovery and reuse of the catalyst, highlighting the compound's role in sustainable chemistry practices.
Propiedades
Fórmula molecular |
C11H9NO3S |
|---|---|
Peso molecular |
235.26g/mol |
Nombre IUPAC |
phenyl pyridine-3-sulfonate |
InChI |
InChI=1S/C11H9NO3S/c13-16(14,11-7-4-8-12-9-11)15-10-5-2-1-3-6-10/h1-9H |
Clave InChI |
LHODZSDXKBVWHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=CN=CC=C2 |
Solubilidad |
29.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















